molecular formula C17H20N4S B12576852 2-{[2-(1H-Imidazol-5-yl)ethyl]sulfanyl}-5-(4-propylphenyl)-1H-imidazole CAS No. 192800-14-9

2-{[2-(1H-Imidazol-5-yl)ethyl]sulfanyl}-5-(4-propylphenyl)-1H-imidazole

Cat. No.: B12576852
CAS No.: 192800-14-9
M. Wt: 312.4 g/mol
InChI Key: URBTVSJDFXZLFS-UHFFFAOYSA-N
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Description

2-{[2-(1H-Imidazol-5-yl)ethyl]sulfanyl}-5-(4-propylphenyl)-1H-imidazole is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and allow for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(1H-Imidazol-5-yl)ethyl]sulfanyl}-5-(4-propylphenyl)-1H-imidazole can undergo several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: Various substituents can be introduced at different positions on the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

2-{[2-(1H-Imidazol-5-yl)ethyl]sulfanyl}-5-(4-propylphenyl)-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(1H-Imidazol-5-yl)ethyl]sulfanyl}-5-(4-propylphenyl)-1H-imidazole involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. The sulfanyl group can undergo redox reactions, contributing to its biological activity. The propylphenyl group can enhance the compound’s lipophilicity, improving its ability to interact with cell membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent with an imidazole ring.

    Omeprazole: An antiulcer drug containing an imidazole ring.

    Metronidazole: An antimicrobial agent with an imidazole ring.

Uniqueness

2-{[2-(1H-Imidazol-5-yl)ethyl]sulfanyl}-5-(4-propylphenyl)-1H-imidazole is unique due to the presence of both the sulfanyl and propylphenyl groups, which can impart distinct chemical and biological properties. The combination of these functional groups with the imidazole ring makes it a versatile compound for various applications .

Properties

CAS No.

192800-14-9

Molecular Formula

C17H20N4S

Molecular Weight

312.4 g/mol

IUPAC Name

2-[2-(1H-imidazol-5-yl)ethylsulfanyl]-5-(4-propylphenyl)-1H-imidazole

InChI

InChI=1S/C17H20N4S/c1-2-3-13-4-6-14(7-5-13)16-11-19-17(21-16)22-9-8-15-10-18-12-20-15/h4-7,10-12H,2-3,8-9H2,1H3,(H,18,20)(H,19,21)

InChI Key

URBTVSJDFXZLFS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CN=C(N2)SCCC3=CN=CN3

Origin of Product

United States

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